![molecular formula C12H23N3O B1476093 (4-Aminopiperidin-1-yl)(1-methylpiperidin-3-yl)methanone CAS No. 2098065-20-2](/img/structure/B1476093.png)
(4-Aminopiperidin-1-yl)(1-methylpiperidin-3-yl)methanone
Overview
Description
Scientific Research Applications
Antibacterial Activity
The compound’s structure suggests potential use in the development of new antibacterial agents. Similar compounds have been studied for their interactions with bacterial enzymes, indicating that (4-Aminopiperidin-1-yl)(1-methylpiperidin-3-yl)methanone could be explored for its efficacy in inhibiting bacterial growth or targeting specific bacterial pathways .
Protein Kinase Inhibition
Compounds with a similar structure have been identified as selective inhibitors of protein kinases, which are enzymes that play a crucial role in cell signaling and cancer progression. This compound could be investigated for its potential to inhibit protein kinase B, which is implicated in various cancers .
Medicinal Chemistry
Nitrogen-containing scaffolds, like the one present in this compound, are significant in medicinal chemistry for synthesizing complex molecules. It could be part of the development of dipeptidyl peptidase IV inhibitors, which are used in treating metabolic disorders such as diabetes.
Pharmaceutical Testing
The structural analogs of this compound are used as reference standards in pharmaceutical testing to ensure accurate results. This suggests that (4-Aminopiperidin-1-yl)(1-methylpiperidin-3-yl)methanone could also be synthesized for use as a reference standard in drug development and quality control processes .
Anticancer Agents
There is research on compounds bearing a similar structure being evaluated as anticancer agents, particularly targeting non-small cell lung cancer via autophagy pathways. This indicates a potential application for this compound in cancer research and therapy .
properties
IUPAC Name |
(4-aminopiperidin-1-yl)-(1-methylpiperidin-3-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O/c1-14-6-2-3-10(9-14)12(16)15-7-4-11(13)5-8-15/h10-11H,2-9,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFRPGOKKGLQJBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)C(=O)N2CCC(CC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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